molecular formula C16H21N3O B5618504 3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpiperidine

3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpiperidine

Cat. No. B5618504
M. Wt: 271.36 g/mol
InChI Key: MAWLRMIBWHQHOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic aromatic or aliphatic precursors. A common approach for synthesizing compounds with oxadiazole rings involves the reaction of appropriate carboxylic acids or their derivatives to form 1,3,4-oxadiazole derivatives. This process may include steps like esterification, hydrazide formation, and subsequent cyclization to form the oxadiazole ring. An example includes the synthesis of sulfamoyl and piperidine derivatives, where an electrophile derived from 4-methylpiperidine is reacted with nucleophiles to create the desired compounds (Aziz‐ur‐Rehman et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques such as X-ray diffraction, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms within a molecule. These analyses reveal the geometry, bonding patterns, and potential for intermolecular interactions, which are crucial for understanding the compound's reactivity and properties. For instance, compounds with the oxadiazole ring have been structurally characterized to elucidate their arrangement and electronic distribution, providing insights into their chemical behavior (Kara et al., 2021).

properties

IUPAC Name

3-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-13-15(18-20-17-13)11-19-10-6-9-16(2,12-19)14-7-4-3-5-8-14/h3-5,7-8H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWLRMIBWHQHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN2CCCC(C2)(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-YL)methyl]-3-phenylpiperidine

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